molecular formula C26H35NO4S B11638184 2-(4-ethylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate

2-(4-ethylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate

Cat. No.: B11638184
M. Wt: 457.6 g/mol
InChI Key: OCLZKYIGYFIDKF-UHFFFAOYSA-N
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Description

2-(4-ETHYLPHENYL)-2-OXOETHYL 2-[(ADAMANTAN-1-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYLPHENYL)-2-OXOETHYL 2-[(ADAMANTAN-1-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivative, followed by the introduction of the ethylphenyl and oxoethyl groups. The final step involves the formation of the butanoate ester linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHYLPHENYL)-2-OXOETHYL 2-[(ADAMANTAN-1-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantane and ethylphenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(4-ETHYLPHENYL)-2-OXOETHYL 2-[(ADAMANTAN-1-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPHENYL)-2-OXOETHYL 2-[(ADAMANTAN-1-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ETHYLPHENYL)-2-OXOETHYL 2-[(ADAMANTAN-1-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its adamantane core provides structural rigidity, while the ethylphenyl and oxoethyl groups offer opportunities for further functionalization.

Properties

Molecular Formula

C26H35NO4S

Molecular Weight

457.6 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 2-(adamantane-1-carbonylamino)-4-methylsulfanylbutanoate

InChI

InChI=1S/C26H35NO4S/c1-3-17-4-6-21(7-5-17)23(28)16-31-24(29)22(8-9-32-2)27-25(30)26-13-18-10-19(14-26)12-20(11-18)15-26/h4-7,18-20,22H,3,8-16H2,1-2H3,(H,27,30)

InChI Key

OCLZKYIGYFIDKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C(CCSC)NC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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